2-amino-N-(2-dimethylaminoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2-dimethylaminoethyl)acetamide is an organic compound with the molecular formula C6H15N3O It is a derivative of acetamide and contains both amino and dimethylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-dimethylaminoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-dimethylaminoethylamine with acetamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced reactors and separation techniques to maximize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(2-dimethylaminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds; reactions are conducted in polar solvents with appropriate bases or acids to facilitate the substitution.
Major Products
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(2-dimethylaminoethyl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-N-(2-dimethylaminoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-methylacetamide: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and reactivity.
N-(2-dimethylaminoethyl)acetamide: Similar but without the amino group, affecting its biological activity and applications.
Uniqueness
2-amino-N-(2-dimethylaminoethyl)acetamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
17268-19-8 |
---|---|
Molekularformel |
C6H16BrN3O |
Molekulargewicht |
226.12 g/mol |
IUPAC-Name |
2-amino-N-[2-(dimethylamino)ethyl]acetamide;hydrobromide |
InChI |
InChI=1S/C6H15N3O.BrH/c1-9(2)4-3-8-6(10)5-7;/h3-5,7H2,1-2H3,(H,8,10);1H |
InChI-Schlüssel |
NVIGMUNPHXDQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.